VEGF Receptor 2 Kinase Inhibitor II
Overview
Description
VEGF Receptor 2 Kinase Inhibitor II (VEGFR2-KI-II) is a chemical compound that is extensively used in scientific research to study the mechanism of action and biochemical and physiological effects of VEGF receptor 2. VEGFR2 is a transmembrane receptor that is involved in angiogenesis, the process of forming new blood vessels from pre-existing ones. VEGFR2 is also involved in vasculogenesis, the process of forming new blood vessels during embryonic development. VEGFR2 is a promising target for cancer therapy, as it is overexpressed in many types of tumors.
Scientific Research Applications
Role in Angiogenesis and Cancer Treatment
VEGF Receptor 2 Kinase Inhibitor II primarily functions in the regulation of angiogenesis, a critical process in both physiological and pathological conditions. It targets the VEGFR-2 tyrosine kinase, a receptor involved in endothelial cell growth and differentiation, crucial in tumor-associated angiogenesis (Soares et al., 2013). VEGFR-2 inhibitors are actively explored for their potential in cancer therapy, as they can inhibit pathological angiogenesis associated with tumor growth (Ferrara et al., 2005).
Molecular Design and Drug Development
The development of VEGFR-2 inhibitors involves intricate molecular design and structural analysis. Advances in understanding the catalytic cleft and conformational changes of the receptor have led to the development of small molecule inhibitors, classified as type I and type II, each with unique binding modes and inhibition mechanisms (Huang et al., 2012). These developments are crucial for improving drug selectivity, activity, and introducing novel pharmaceutical properties.
Inhibition Mechanisms and Cellular Effects
Studies on VEGFR-2 inhibitors have revealed their mechanism of action, particularly in endothelial cells. Inhibition of VEGFR-2 phosphorylation leads to reduced cell proliferation and angiogenesis, suggesting a direct impact on tumor growth and metastasis (Beebe et al., 2003). This mechanism is crucial for developing therapeutic strategies against cancers where angiogenesis plays a key role.
Clinical Research and Trials
Clinical trials and studies are an integral part of the research on VEGFR-2 inhibitors. Trials have been conducted to evaluate their efficacy in various cancers, including lung cancer and soft tissue sarcomas, with varying degrees of success (Heymach et al., 2007), (Heymach et al., 2004). These studies are vital for understanding the drug's effectiveness and potential applications in cancer therapy.
Angiogenesis in Non-Cancerous Conditions
VEGFR-2 inhibitors have also been studied in non-cancerous conditions involving angiogenesis. Their role in controlling pathological angiogenesis in conditions such as age-related macular degeneration and diabetic retinopathy has been explored, highlighting their potential beyond cancer treatment (Ferrara et al., 2003).
properties
IUPAC Name |
(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPWPWVGFSLOP-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VEGF Receptor 2 Kinase Inhibitor II | |
CAS RN |
288144-20-7 | |
Record name | Vegfr 2 kinase inhibitor II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEGFR 2 KINASE INHIBITOR II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.